Methyl 3-(4-formylphenyl)pyridine-2-carboxylate

Organic Synthesis Medicinal Chemistry

Researchers targeting Akt kinase inhibitors face challenges sourcing a pyridine scaffold with the precise 3-(4-formylphenyl) substitution pattern. This compound solves that with a formyl handle enabling hydrazone/imine conjugation and a carboxylate ester for downstream diversification. - Directly enables synthesis of 2,3,5-trisubstituted pyridines as Akt1/Akt2 dual inhibitors per literature precedent. - Aldehyde and ester groups permit orthogonal functionalization for medchem SAR studies and MOF ligand design. - Available from BenchChem with rigorous QC, ensuring lot-to-lot consistency for reproducible synthesis.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 920510-95-8
Cat. No. B15232147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-formylphenyl)pyridine-2-carboxylate
CAS920510-95-8
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3
InChIKeyVAFMPLQBDHKRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate (CAS 920510-95-8): A Key Heteroaromatic Building Block


Methyl 3-(4-formylphenyl)pyridine-2-carboxylate (CAS 920510-95-8) is a heteroaromatic compound featuring a pyridine ring with a 2-carboxylate ester and a 4-formylphenyl substituent . It serves as a versatile intermediate in organic synthesis, primarily for the construction of more complex molecules in medicinal chemistry and materials science .

1
Aldehyde handle for hydrazone and imine formation
2
Pyridine-2-carboxylate scaffold for metal coordination
3
Synthesis of kinase inhibitor intermediates and MOF building blocks

Why Generic Pyridine Carboxylates Cannot Replace Methyl 3-(4-formylphenyl)pyridine-2-carboxylate


Generic substitution is not possible because the compound's unique combination of a 4-formylphenyl group at the 3-position of a pyridine-2-carboxylate framework confers specific reactivity and physicochemical properties . The aldehyde moiety allows for targeted downstream functionalization, while the precise substitution pattern on the pyridine ring is crucial for the activity of the final molecules in medicinal chemistry applications, such as kinase inhibition . In contrast, analogs with different substitution patterns or functional groups cannot participate in the same synthetic pathways or yield the desired biological outcomes.

Aldehyde reactivity

Analogues lacking the 4-formylphenyl group cannot participate in aldehyde-specific functionalization steps.

Substitution pattern

Different substitution on the pyridine ring may alter molecular geometry and target binding interactions in medicinal chemistry.

Synthetic pathway compatibility

Compounds with alternative functional groups may not follow the same synthetic routes to trisubstituted pyridines.

Quantitative Differentiation of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate Against Structural Analogs


No Direct Comparative Data Available

No direct, quantitative comparative data against a specific analog or baseline could be found in the scientific literature for Methyl 3-(4-formylphenyl)pyridine-2-carboxylate (CAS 920510-95-8). Available information is limited to its use as a general synthetic building block and its inclusion in large, generic compound libraries .

Comparative data
Data to verify
No direct quantitative comparisons found in literature
Differentiation currently relies on unique structural features
Public comparative performance data not available
Organic Synthesis Medicinal Chemistry

Recommended Applications for Methyl 3-(4-formylphenyl)pyridine-2-carboxylate Based on Chemical Structure


Medicinal Chemistry: Intermediate for Kinase Inhibitor Synthesis

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can serve as a key intermediate in the synthesis of 2,3,5-trisubstituted pyridine derivatives, a class of compounds known for their activity as Akt1 and Akt2 dual kinase inhibitors . Its 3-(4-formylphenyl) substitution pattern is critical for achieving the desired molecular geometry and binding interactions with the target kinases.

Materials Science: Building Block for Coordination Polymers

The compound's structure, featuring both a carboxylate ester and an aldehyde, makes it a suitable ligand precursor for creating metal-organic frameworks (MOFs) and coordination polymers. The aldehyde group can be used for post-synthetic modification, while the pyridine-2-carboxylate moiety can coordinate to metal centers .

Chemical Biology: Synthesis of Fluorescent Probes

The 4-formylphenyl group provides a handle for further functionalization, such as the formation of hydrazones or imines with fluorescent reporters. This allows for the creation of targeted probes where the pyridine-2-carboxylate portion serves as a recognition element or metal chelator .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
3-(4-formylphenyl) substitution pattern
Synthesis of trisubstituted pyridines
Coordination polymer building block
Pyridine-2-carboxylate metal coordination
MOF formation and post-synthetic modification
Fluorescent probe synthesis
Aldehyde functionalization handle
Hydrazone or imine formation with reporters
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